Aliskiren

説明

特性

IUPAC Name |

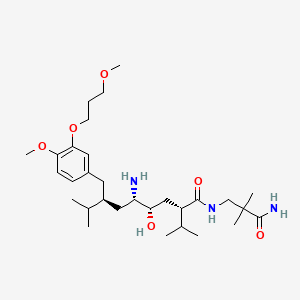

(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53N3O6/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35)/t22-,23-,24-,25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOWGYHJODZGMF-QORCZRPOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40891494 |

Source

|

| Record name | Aliskiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Aliskiren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

748.4±60.0 |

Source

|

| Record name | Aliskiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Highly soluble in water (as hemifumarate salt), In water, >350 mg/mL (pH 7.4), 2.10e-03 g/L |

Source

|

| Record name | Aliskiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aliskiren | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aliskiren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

173334-57-1 |

Source

|

| Record name | Aliskiren | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173334-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aliskiren [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173334571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aliskiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aliskiren | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40891494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneoctanamide, δ-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, (αS,γS,δS,ζS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALISKIREN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/502FWN4Q32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aliskiren | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7843 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aliskiren | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015387 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

>95 |

Source

|

| Record name | Aliskiren | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery and Development of Aliskiren: A Technical Guide to the First Direct Renin Inhibitor

Introduction

Aliskiren (brand names Tekturna and Rasilez) represents a milestone in cardiovascular pharmacology as the first orally active, non-peptide direct renin inhibitor approved for the treatment of essential hypertension.[1][2] Its development, spearheaded by Novartis and Speedel, was the culmination of decades of research aimed at targeting the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] This system is a critical regulator of blood pressure and fluid balance, and its over-activation is a key factor in the pathophysiology of hypertension.[3] Unlike previous antihypertensive classes that act downstream in the RAAS cascade, Aliskiren provides a unique mechanism by directly blocking the enzymatic activity of renin, thereby preventing the conversion of angiotensinogen to angiotensin I and subsequent downstream effects.[4][5] This guide provides a detailed overview of the discovery, mechanism of action, development, and clinical evaluation of Aliskiren.

Discovery and Structure-Based Design

The journey to a clinically effective renin inhibitor was fraught with challenges. Early attempts focused on peptide-based inhibitors, which, while potent, suffered from poor oral bioavailability and short half-lives, rendering them clinically unviable.[6] The breakthrough came with a shift towards non-peptide mimetics and the application of structure-based drug design.[6][7]

At Ciba-Geigy (now Novartis), the clinical development of an earlier peptidomimetic inhibitor, CGP38560, was halted due to poor pharmacokinetics.[7] This failure prompted a new strategy centered on identifying truly non-peptide scaffolds. Researchers utilized a homology model of the human renin enzyme to understand the binding interactions of previous inhibitors.[7][8] This model served as the foundation for a structure-based design approach that ultimately led to the discovery of Aliskiren.[6][7]

The process involved:

-

Homology Modeling: Creating a 3D structural model of the renin active site to visualize inhibitor binding.

-

Lead Identification: Screening for novel, non-peptide chemical series that could fit into the active site and disrupt its function.[7]

-

Lead Optimization: Systematically modifying the chemical structure of lead compounds to improve potency, selectivity, and pharmacokinetic properties. A key focus was the modification of the P2' position of the lead compound class, which resulted in Aliskiren (also known as CGP060536B or SPP100).[9]

This rational design approach successfully produced a highly potent and selective inhibitor with favorable oral bioavailability, overcoming the primary obstacle that had hindered renin inhibitor development for over two decades.[6][9]

Mechanism of Action: Targeting the RAAS at its Source

Aliskiren exerts its antihypertensive effect by directly inhibiting renin, the enzyme that catalyzes the first and rate-limiting step in the RAAS cascade.[10]

The Renin-Angiotensin-Aldosterone System (RAAS)

The RAAS is a hormonal cascade that regulates blood pressure. When blood pressure drops, the kidneys release renin. Renin cleaves angiotensinogen (produced by the liver) to form the inactive decapeptide, angiotensin I.[11] Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, then converts angiotensin I into the potent vasoconstrictor, angiotensin II.[11] Angiotensin II has multiple effects that increase blood pressure, including constricting blood vessels, stimulating the release of aldosterone from the adrenal cortex (which promotes sodium and water retention), and stimulating the release of antidiuretic hormone (ADH).[11]

// Place the inhibition symbol over the renin arrow {rank=same; Angiotensinogen; X_Inhibition; Angiotensin_I;} } . Caption: The RAAS cascade and Aliskiren's inhibition point.

Aliskiren's Specific Action

Aliskiren binds with high affinity to the active site of renin, specifically the S3bp binding pocket, which is essential for its enzymatic activity.[1][12] This binding prevents renin from cleaving angiotensinogen, thus blocking the formation of angiotensin I and all subsequent products of the cascade.[1][13] This action leads to a significant decrease in Plasma Renin Activity (PRA).[14]

A key differentiator from ACE inhibitors and Angiotensin Receptor Blockers (ARBs) is Aliskiren's effect on renin levels. While ACE inhibitors and ARBs also lower blood pressure, they interrupt a negative feedback loop, leading to a compensatory rise in both plasma renin concentration and PRA.[4][10] In contrast, Aliskiren decreases PRA despite causing an even greater compensatory increase in plasma renin concentration.[4][15]

Pharmacokinetics and Pharmacodynamics

The clinical utility of Aliskiren is defined by its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) profiles.

Pharmacokinetics

Aliskiren is characterized by low oral bioavailability and a long half-life, which allows for once-daily dosing.[16] It is primarily eliminated unchanged via the hepatobiliary route.[14][17]

| Parameter | Value | Reference |

| Oral Bioavailability | ~2.6% | [14][17] |

| Time to Peak Plasma Conc. (Tmax) | 1 - 3 hours | [14][17] |

| Plasma Protein Binding | 47% - 51% | [14][17] |

| Elimination Half-life | ~24 - 40 hours | [10][16][18] |

| Metabolism | Minor (~20%), primarily by CYP3A4 | [5][17] |

| Excretion | Primarily fecal (biliary); ~0.6% in urine | [14][17] |

| Table 1: Pharmacokinetic Properties of Aliskiren |

Pharmacodynamics

The primary pharmacodynamic effect of Aliskiren is the dose-dependent reduction of PRA, by up to 80%.[14][19] This leads to decreased levels of angiotensin I and angiotensin II, resulting in reduced blood pressure.[5] Steady-state plasma concentrations are typically reached within 7-8 days of consistent daily administration.[14]

| Parameter | Value | Reference |

| Human Renin IC50 | 0.6 nmol/L | [17][19] |

| Table 2: In Vitro Potency of Aliskiren |

Experimental Protocols

The development and evaluation of Aliskiren involved specific in vitro assays and preclinical models tailored to its unique mechanism and species specificity.

In Vitro Renin Inhibition Assay

A common method to screen for renin inhibitors is a fluorometric assay. This assay measures the enzymatic activity of renin by detecting the cleavage of a synthetic peptide substrate.

Methodology:

-

Reagent Preparation: A synthetic FRET (Förster Resonance Energy Transfer) peptide substrate is used, which contains a fluorophore and a quencher at opposite ends. Active human renin enzyme is prepared in an assay buffer.

-

Reaction Setup: The assay is typically run in a 96-well microplate.

-

Control Wells: Contain renin enzyme and the FRET substrate.

-

Inhibitor Wells: Contain renin enzyme, the FRET substrate, and the test compound (e.g., Aliskiren).

-

Blank Wells: Contain the substrate but no enzyme to measure background fluorescence.

-

-

Incubation: The plate is incubated at 37°C, allowing the renin to cleave the substrate.

-

Measurement: When the substrate is cleaved, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. This signal is measured over time using a fluorescent microplate reader (e.g., Ex/Em = 328/552 nm).[20]

-

Data Analysis: The rate of substrate hydrolysis is calculated from the slope of the fluorescence signal over time. The percentage of inhibition is determined by comparing the rate in the inhibitor wells to the control wells.[21] The IC50 value, the concentration of inhibitor required to reduce renin activity by 50%, is then calculated.

Preclinical Animal Models

A significant challenge in the preclinical development of renin inhibitors is the high species specificity of renin. Human renin is not effectively inhibited by Aliskiren at concentrations that inhibit rat renin, and vice-versa.[22] Therefore, standard hypertensive rat models were not ideal. Preclinical efficacy studies relied on:

-

Primates: Sodium-depleted marmosets were used to demonstrate the in vivo blood pressure-lowering effects of Aliskiren.[6][9]

-

Transgenic Models: A novel transgenic rat model expressing both human renin and human angiotensinogen was developed to allow for in vivo testing in a rodent model.[18]

Clinical Development and Efficacy

Aliskiren underwent extensive clinical trials involving over 12,000 patients to establish its efficacy and safety profile for the treatment of hypertension.[14][23] It was approved by the U.S. Food and Drug Administration (FDA) on March 5, 2007.[24][25]

Monotherapy and Combination Therapy

Clinical studies demonstrated that Aliskiren, at doses of 150 mg and 300 mg once daily, effectively lowers blood pressure in patients with mild-to-moderate hypertension.[23] Its efficacy was found to be comparable to that of other major antihypertensive classes, including ARBs (irbesartan, losartan, valsartan), ACE inhibitors (ramipril), and diuretics (hydrochlorothiazide - HCTZ).[10][23]

| Study (Example) | Dose | Comparator | Mean Reduction in SBP/DBP (mmHg) | Reference |

| Gradman et al. | Aliskiren 150 mg | Irbesartan 150 mg | 12.5 / 9.3 | [23] |

| Aliskiren 300 mg | Placebo | 15.8 / 11.1 vs. 4.9 / 4.1 | [23] | |

| Belgian DRIVER Study | Aliskiren (various) | Prior inadequate therapy | 22.9 / 10.5 | [15] |

| Table 3: Summary of Efficacy Data from Key Clinical Trials |

Aliskiren also proved effective when used in combination with other antihypertensive agents. Combinations with HCTZ and amlodipine resulted in greater blood pressure reductions than either monotherapy alone.[15][23]

Adverse Events and Safety Profile

In initial clinical trials, Aliskiren was generally well-tolerated, with a safety profile similar to placebo.[26] The most common adverse effects were mild and included diarrhea, headache, dizziness, and nasopharyngitis.[10] Notably, rates of cough were significantly lower with Aliskiren compared to ACE inhibitors.[26]

| Adverse Event | Aliskiren 150 mg (%) | Aliskiren 300 mg (%) | Placebo (%) | ACE Inhibitors (%) | ARBs (%) |

| Any AE (Long-term) | 33.7 | 43.2 | N/A | 60.1 | 53.9 |

| Diarrhea | ~1.2 | ~2.5 | ~1.0 | N/A | N/A |

| Headache | ~2.4 | ~6.2 | ~5.3 | N/A | N/A |

| Dizziness | ~2.9 (all doses) | ~2.9 (all doses) | ~2.0 | N/A | N/A |

| Cough (Long-term) | Lower incidence | Lower incidence | N/A | Significantly Higher | Similar |

| Table 4: Pooled Adverse Events Data from Clinical Trials.[23][26] Note: Percentages are aggregated from different study pools and are for comparative illustration. |

Post-Marketing and Revised Contraindications

Post-approval surveillance brought new safety information to light. In December 2011, the ALTITUDE (Aliskiren Trial in Type 2 Diabetes Using Cardio-Renal Endpoints) study was halted. The trial revealed that in patients with type 2 diabetes and renal impairment who were already receiving an ACE inhibitor or an ARB, adding Aliskiren led to an increased risk of adverse outcomes, including nonfatal stroke, renal complications, hyperkalemia (high blood potassium), and hypotension (low blood pressure).[1]

This led to a significant change in clinical guidance. A new contraindication was added to Aliskiren's label, warning against its use in combination with ACE inhibitors or ARBs in patients with diabetes.[1] A warning was also added to avoid this combination in patients with moderate to severe renal impairment.[12]

Conclusion

The development of Aliskiren is a landmark success story in structure-based drug design, delivering the first orally active direct renin inhibitor and offering a novel mechanism for the treatment of hypertension. By targeting the RAAS at its origin, Aliskiren effectively reduces plasma renin activity and lowers blood pressure with an efficacy comparable to established antihypertensive agents. While its initial promise was tempered by later findings that led to important contraindications for its use in specific patient populations, Aliskiren remains a significant tool in the pharmacological armamentarium. Its journey from molecular modeling to clinical application provides invaluable lessons on the power of rational drug design and the critical importance of post-marketing surveillance in fully defining the therapeutic role of a novel agent.

References

- 1. Aliskiren - Wikipedia [en.wikipedia.org]

- 2. Aliskiren: the first renin inhibitor for clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Aliskiren - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based drug design and the discovery of aliskiren (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Aliskiren: An orally active renin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 12. ijcrt.org [ijcrt.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Aliskiren - BioPharma Notes [biopharmanotes.com]

- 17. ovid.com [ovid.com]

- 18. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. abcam.com [abcam.com]

- 21. mdpi.com [mdpi.com]

- 22. ahajournals.org [ahajournals.org]

- 23. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Tekturna (aliskiren) FDA Approval History - Drugs.com [drugs.com]

- 25. jwatch.org [jwatch.org]

- 26. Safety and Tolerability of the Direct Renin Inhibitor Aliskiren: A Pooled Analysis of Clinical Experience in More Than 12,000 Patients With Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and synthesis of Aliskiren hemifumarate

An In-depth Technical Guide on the Chemical Structure and Synthesis of Aliskiren Hemifumarate

Introduction

Aliskiren is the first in a class of orally active, nonpeptide direct renin inhibitors approved for the treatment of hypertension.[1][2] It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, which is the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3][4] This mode of action differentiates it from other RAAS-targeting drugs like ACE inhibitors or angiotensin II receptor blockers.[5] The commercially available form is the hemifumarate salt, which improves its pharmaceutical properties.[6] This guide provides a detailed overview of the chemical structure and a key convergent synthesis route for Aliskiren hemifumarate, intended for researchers and professionals in drug development.

Chemical Structure of Aliskiren Hemifumarate

Aliskiren is a single diastereomer with four chiral centers (2S, 4S, 5S, 7S).[7] The hemifumarate salt consists of two molecules of the Aliskiren free base associated with one molecule of fumaric acid.[8]

-

Chemical Name: (2S,4S,5S,7S)-5-amino-N-(2-carbamoyl-2,2-dimethylethyl)-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hemifumarate[9]

-

Molecular Formula: C₃₀H₅₃N₃O₆ · 0.5 C₄H₄O₄ (Aliskiren Hemifumarate)[11]

-

Molecular Weight: 609.83 g/mol (as hemifumarate salt); 551.76 g/mol (free base)[10][12]

The structure features a central backbone with hydroxyl and amino groups crucial for its binding to the renin enzyme. The side chains, including the isopropyl groups and the complex aromatic ether moiety, contribute to its potency and selectivity.[4]

Synthesis of Aliskiren

A convergent synthesis approach has been developed, offering an efficient route to Aliskiren.[13][14] This strategy involves the synthesis of key fragments which are then coupled together. A notable synthesis disconnects the molecule between the C5 and C6 positions, utilizing a Curtius rearrangement to introduce the key amine group.[13][14] The stereogenic centers at C4 and C5 are established through a highly diastereoselective asymmetric hydrogenation.[13]

The key steps of this convergent synthesis are:

-

Alkylation: Formation of the C5-C6 bond by alkylating a β-keto ester.

-

Asymmetric Hydrogenation: Stereoselective reduction of an enol acetate to establish the C4 and C5 stereocenters.

-

Curtius Rearrangement: Conversion of a carboxylic acid to an amine via an isocyanate intermediate.

-

Deprotection and Amide Coupling: Removal of protecting groups and formation of the final amide bond.

-

Salt Formation: Treatment of the Aliskiren free base with fumaric acid to yield the hemifumarate salt.

Quantitative Data Summary

The following table summarizes key quantitative data from a reported convergent synthesis of Aliskiren.[13][15]

| Step Description | Starting Material | Product | Reagents/Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| Alkylation | β-keto ester (A) | Alkylated product (B) | LiH, DMA, 60 °C, 48 h | 82% | 1:1 |

| Enol Acetate Formation | Alkylated product (B) | Enol Acetate (D) | Ac₂O, Et₃N, DMAP; then TFA | 98% | N/A |

| Asymmetric Hydrogenation | Enol Acetate (D) | Carboxylic Acid (E) | H₂ (30 bar), {Rh--INVALID-LINK--}BF₄, Et₃N, MeOH, 60 °C | 99% | 99:1 |

| Curtius Rearrangement | Carboxylic Acid (E) | Cbz-protected amine | DPPA, Et₃N, PhMe; then BnOH | 71% | N/A |

| Final Deprotection | Boc-protected intermediate | Aliskiren Free Base | - | 90.4% | N/A |

Experimental Protocols

Asymmetric Hydrogenation of Enol Acetate (D) to Carboxylic Acid (E)

To a solution of the enol acetate intermediate (D) in methanol, 0.7 equivalents of triethylamine (Et₃N) is added. The reaction mixture is then subjected to hydrogenation at 60 °C under a hydrogen pressure of 30 bar for 24 hours. The hydrogenation is catalyzed by {Rh--INVALID-LINK--}BF₄ with a substrate-to-catalyst ratio of 2100:1. The addition of triethylamine is critical as it dramatically increases the reaction rate. Upon completion, the product (E) is isolated with a 99% yield and a diastereomeric ratio of 99:1.[13]

Curtius Rearrangement

The carboxylic acid (E) (1 equivalent) is dissolved in toluene. To this solution, triethylamine (1.15 equivalents) and diphenylphosphoryl azide (DPPA) (1.05 equivalents) are added. The mixture is heated to 80 °C for 1 hour to form the isocyanate intermediate. Subsequently, benzyl alcohol (BnOH) (2.0 equivalents) is added, and the mixture is heated for an additional 8 hours to yield the Cbz-protected amine product. The product is isolated with a 71% yield.[13]

Final Salt Formation of Aliskiren Hemifumarate

Aliskiren free base (1.5 g, 0.003 mol) and fumaric acid (0.15 g, 0.0013 mol) are dissolved in a 5% ethanol/acetonitrile mixture (7.5 mL). The solution is heated to 50-55 °C for 15 minutes. The reaction mixture is then allowed to cool slowly to room temperature and is stirred for an additional 12 hours to facilitate crystallization. The resulting solid, Aliskiren hemifumarate, is collected by filtration.[15]

Synthesis Workflow Diagram

Caption: Convergent synthesis workflow for Aliskiren Hemifumarate.

References

- 1. Aliskiren - Wikipedia [en.wikipedia.org]

- 2. [Aliskiren hemifumarate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Aliskiren Hemifumarate | C64H110N6O16 | CID 6918427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Aliskiren Hemifumarate - LKT Labs [lktlabs.com]

- 10. allmpus.com [allmpus.com]

- 11. drugs.com [drugs.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. US9056816B2 - Process for the preparation of aliskiren - Google Patents [patents.google.com]

In Vitro Binding Affinity of Aliskiren to Renin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro studies on the binding affinity of Aliskiren to its target enzyme, renin. Aliskiren is a potent, non-peptide, orally active direct renin inhibitor used for the treatment of hypertension. Understanding its binding kinetics and affinity is crucial for the development of novel renin inhibitors and for the accurate interpretation of pharmacodynamic data. This document details the experimental protocols for key assays, presents a consolidated summary of quantitative binding data, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Data Summary

The binding affinity of Aliskiren to renin has been characterized by various in vitro methods, yielding key quantitative parameters such as the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), and the dissociation constant (Kd). These values, collated from multiple studies, are summarized in the table below for easy comparison.

| Parameter | Value (nmol/L) | Method | Target | Reference(s) |

| IC50 | 0.6 | Enzyme Inhibition Assay | Human Renin | [1] |

| 0.72 | Enzyme Inhibition Assay | Human Renin | [2][3] | |

| 1.5 | Enzyme Inhibition Assay | Human Renin | [4] | |

| 0.2 - 0.3 | Plasma Renin Activity (PRA) Assay | Human Renin | [5] | |

| Ki | 0.18 | Enzyme Inhibition Assay | Free Human Renin | [2][3] |

| 0.14 | Enzyme Inhibition Assay | (Pro)renin Receptor-Bound Renin | [2][3] | |

| 0.15 | Enzyme Inhibition Assay | (Pro)renin Receptor-Bound Prorenin | [2][3] | |

| ≤ 0.04 | Enzyme Inhibition Assay | Recombinant Human Renin | [5] | |

| Kd | 0.46 ± 0.03 | Surface Plasmon Resonance (BIAcore) | (Pro)renin Receptor-Bound Renin | [2][3] |

| 0.25 ± 0.01 | Surface Plasmon Resonance (BIAcore) | (Pro)renin Receptor-Bound Prorenin | [2][3] | |

| koff (s-1) | 0.11 x 10-3 | Surface Plasmon Resonance (SPR) | Immobilized Renin | [5] |

Experimental Protocols

Fluorometric Renin Inhibition Assay

This method is commonly used to determine the IC50 value of renin inhibitors. It relies on a synthetic peptide substrate that is cleaved by renin, leading to a measurable fluorescent signal.

Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by renin, the fluorophore is separated from the quencher, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.

Materials:

-

Human recombinant renin

-

FRET-based renin substrate (e.g., EDANS/Dabcyl-linked peptide)

-

Assay Buffer (e.g., Tris-HCl buffer with NaCl and a protein stabilizer like BSA)

-

Aliskiren (or other test inhibitors)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Aliskiren in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of Aliskiren in Assay Buffer to create a range of concentrations for testing.

-

Dilute the human recombinant renin and the FRET substrate to their optimal working concentrations in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to triplicate wells:

-

Blank wells: Assay Buffer only.

-

Control wells (100% activity): Renin solution and Assay Buffer.

-

Inhibitor wells: Renin solution and the corresponding Aliskiren dilution.

-

-

-

Pre-incubation:

-

Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl) in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Normalize the reaction rates of the inhibitor wells to the average rate of the control wells (100% activity).

-

Plot the percentage of inhibition against the logarithm of the Aliskiren concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) Assay

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It is used to determine the association (kon) and dissociation (koff) rate constants, and the dissociation constant (Kd) of the Aliskiren-renin interaction.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (the ligand, in this case, renin) is immobilized on the sensor chip surface. The other molecule (the analyte, Aliskiren) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a response in real-time.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Human recombinant renin (ligand)

-

Aliskiren (analyte)

-

Immobilization buffers and reagents (e.g., EDC/NHS, ethanolamine)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Renin Immobilization:

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Inject the renin solution over the activated surface to allow for covalent coupling via amine groups. The amount of immobilized renin should be optimized to avoid mass transport limitations.

-

Deactivate the remaining active esters on the surface with an injection of ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of Aliskiren dilutions in running buffer.

-

Inject the Aliskiren solutions at different concentrations over the immobilized renin surface at a constant flow rate.

-

Monitor the association of Aliskiren to renin in real-time.

-

After the association phase, switch to flowing running buffer over the surface to monitor the dissociation of the Aliskiren-renin complex.

-

-

Regeneration:

-

If necessary, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration buffer) to remove any remaining bound Aliskiren from the renin surface, allowing for subsequent injections.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of response units versus time) are analyzed using a suitable binding model (e.g., 1:1 Langmuir binding model).

-

The association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon) are determined from the fitting of the experimental data to the model.

-

Visualizations

Renin-Angiotensin System (RAS) Signaling Pathway

The following diagram illustrates the Renin-Angiotensin System and the specific point of inhibition by Aliskiren.

Caption: The Renin-Angiotensin System and Aliskiren's point of inhibition.

Experimental Workflow: Fluorometric Renin Inhibition Assay

This diagram outlines the key steps in determining the IC50 of Aliskiren using a fluorometric assay.

Caption: Workflow for the fluorometric renin inhibition assay.

Experimental Workflow: Surface Plasmon Resonance (SPR) Assay

This diagram illustrates the general workflow for analyzing the binding kinetics of Aliskiren to renin using SPR.

Caption: General workflow for the SPR assay of Aliskiren-renin binding.

References

The Molecular Basis for Aliskiren's High Specificity for Human Renin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the high specificity of Aliskiren, a direct renin inhibitor, for human renin. Through a combination of structural biology insights, quantitative binding data, and detailed experimental methodologies, we elucidate the key interactions that define Aliskiren's potent and selective inhibition of the renin-angiotensin-aldosterone system (RAAS).

Introduction: The Significance of Targeting Renin

The renin-angiotensin-aldosterone system is a critical regulator of blood pressure and electrolyte balance. Renin, an aspartic protease, catalyzes the first and rate-limiting step of this cascade by cleaving angiotensinogen to form angiotensin I.[1][2] Due to its pivotal role, renin has long been an attractive therapeutic target for managing hypertension. Aliskiren is the first in its class of orally active, non-peptide direct renin inhibitors designed to specifically block this initial step.[3][4] Its development was a landmark in structure-based drug design, utilizing molecular modeling and X-ray crystallography to achieve high potency and specificity.[4][5][6][7]

Structural Basis of Aliskiren's Specificity

The high specificity of Aliskiren for human renin is a direct consequence of its unique interactions with the enzyme's active site. Unlike other aspartic proteases such as pepsin and cathepsin D, renin possesses a deep active site cleft with distinct sub-pockets.[6][8] Aliskiren's structure is exquisitely tailored to fit within and interact with these specific subsites.

X-ray crystallography studies of the Aliskiren-renin complex have revealed that the inhibitor occupies the S1, S1', S2', and S3 hydrophobic pockets of the enzyme.[3] A critical determinant of Aliskiren's high affinity and specificity is its interaction with a large, distinct sub-pocket known as S3sp, which extends from the S3 binding site.[9] This S3sp sub-pocket is a unique feature of renin, and Aliskiren's ability to bind within this pocket is a primary reason for its 10,000-fold higher affinity for renin compared to other aspartic peptidases.[6][10]

Specific hydrogen bonding interactions further stabilize the Aliskiren-renin complex:

-

The hydroxyl group of Aliskiren forms hydrogen bonds with the catalytic aspartate residues, Asp32 and Asp215 .[3][10]

-

The methoxy group , situated in the S3 region, hydrogen bonds with the secondary amine of Tyrosine 14 .[3]

-

An amide group on Aliskiren forms a hydrogen bond with the secondary amine of Serine 76 .[3]

-

The terminal amide interacts with Arginine 74 in the S2' hydrophobic pocket.[3]

These extensive and specific interactions, particularly within the unique S3sp sub-pocket, are the molecular foundation of Aliskiren's high specificity for human renin.

Caption: Molecular interactions between Aliskiren and the active site of human renin.

Quantitative Analysis of Aliskiren's Potency and Specificity

The high specificity of Aliskiren for human renin is reflected in its potent inhibitory activity against the human enzyme and significantly lower activity against related proteases and renin from other species.

| Target Enzyme/System | Parameter | Value | Reference |

| Human Renin (recombinant) | Ki | ≤ 0.04 nM | [11][12] |

| Human Renin | IC50 | 0.6 nM | [1][5][6][7][13][14] |

| Human Plasma Renin Activity (PRA) | IC50 | 0.2-0.3 nM | [11][12] |

| (Pro)renin Receptor-Bound Renin | Ki | 0.14 nM | [15] |

| (Pro)renin Receptor-Bound Prorenin | Ki | 0.15 nM | [15] |

| Other Aspartic Peptidases (e.g., Cathepsin D, Pepsin) | Affinity | ~10,000-fold lower than for renin | [6][14] |

| Non-primate Renin (dog, rat, rabbit, pig, cat) | Activity | Significantly less active | [14] |

Experimental Protocols for Determining Inhibitor Specificity

The determination of Aliskiren's high specificity for human renin relies on a combination of biophysical and biochemical assays. Below are outlines of the key experimental protocols employed.

This technique provides a high-resolution, three-dimensional structure of Aliskiren bound to the active site of renin, revealing the precise molecular interactions.

-

Protein Expression and Purification: Recombinant human renin is expressed in a suitable system (e.g., mammalian cells) and purified to homogeneity using chromatographic techniques.

-

Crystallization: The purified renin is co-crystallized with Aliskiren by vapor diffusion (hanging or sitting drop method) under specific buffer, pH, and temperature conditions.

-

Data Collection and Structure Determination: The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is collected and used to calculate an electron density map, from which the atomic coordinates of the protein-inhibitor complex are determined and refined.[3][9]

This assay measures the ability of an inhibitor to block the enzymatic activity of renin.

-

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Cleavage of the substrate by renin separates the two, resulting in an increase in fluorescence.[16][17]

-

Procedure:

-

Recombinant human renin is incubated with varying concentrations of Aliskiren in an appropriate assay buffer.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The increase in fluorescence over time is monitored using a fluorescence plate reader (e.g., Ex/Em = 328/552 nm or 540/590 nm).[16][17]

-

The rate of reaction is calculated for each inhibitor concentration.

-

-

Data Analysis: The percentage of inhibition is plotted against the logarithm of the inhibitor concentration, and the data are fitted to a suitable equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

SPR is a label-free technique used to measure the kinetics of binding and dissociation between an inhibitor and its target enzyme in real-time.

-

Principle: One of the binding partners (e.g., renin) is immobilized on a sensor chip. The other partner (Aliskiren) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

-

Procedure:

-

Recombinant human renin is immobilized on a sensor chip.

-

A series of Aliskiren concentrations are injected over the sensor surface, and the association is monitored.

-

Buffer is then flowed over the surface to monitor the dissociation of the Aliskiren-renin complex.

-

-

Data Analysis: The resulting sensorgrams are fitted to kinetic models to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[11][12]

Caption: Experimental workflow for determining the specificity of a renin inhibitor.

Conclusion

The high specificity of Aliskiren for human renin is a triumph of rational drug design, rooted in a deep understanding of the enzyme's unique structural features. The key to this specificity lies in Aliskiren's ability to engage in multiple, specific hydrogen bonds and hydrophobic interactions within the renin active site, most notably its occupation of the distinct S3sp sub-pocket. This precise molecular recognition, quantified by low nanomolar to picomolar inhibition and dissociation constants, distinguishes Aliskiren from other aspartic proteases and ensures its targeted action on the renin-angiotensin-aldosterone system. The experimental methodologies detailed herein provide a robust framework for the continued development and evaluation of highly specific enzyme inhibitors.

References

- 1. Renin inhibition with aliskiren in hypertension: focus on aliskiren/hydrochlorothiazide combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Aliskiren - Proteopedia, life in 3D [proteopedia.org]

- 4. Aliskiren, the first direct renin inhibitor for treatment of hypertension: the path of its development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eoinobrien.org [eoinobrien.org]

- 6. The renin angiotensin system in the development of cardiovascular disease: role of aliskiren in risk reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Renin inhibition with aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rcsb.org [rcsb.org]

- 10. ijcrt.org [ijcrt.org]

- 11. beactica.com [beactica.com]

- 12. Aliskiren displays long-lasting interactions with human renin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Clinical pharmacokinetics and pharmacodynamics of aliskiren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. abcam.com [abcam.com]

- 17. sigmaaldrich.cn [sigmaaldrich.cn]

Aliskiren's Impact on Plasma Renin Activity and Concentration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the intricate relationship between Aliskiren, a direct renin inhibitor, and its effects on plasma renin activity (PRA) and plasma renin concentration (PRC). This document provides a comprehensive overview of the underlying pharmacology, quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of key pathways and workflows.

Executive Summary

Aliskiren is the first in a class of orally effective, non-peptide direct renin inhibitors developed for the treatment of hypertension. Its mechanism of action is distinct from other renin-angiotensin-aldosterone system (RAAS) inhibitors, such as angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs). By directly binding to the active site of renin, Aliskiren prevents the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the RAAS cascade. This direct inhibition leads to a significant and dose-dependent decrease in plasma renin activity (PRA).

A key characteristic of Aliskiren, and other RAAS inhibitors, is the reactive rise in plasma renin concentration (PRC) due to the interruption of the negative feedback loop of angiotensin II on renin secretion. However, despite this increase in the total amount of renin protein, the enzymatic activity of renin is effectively blocked by Aliskiren. This guide will delve into the quantitative aspects of these effects and the methodologies used to measure them.

The Renin-Angiotensin-Aldosterone System (RAAS) and Aliskiren's Mechanism of Action

The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance. The signaling pathway is initiated by the secretion of renin from the juxtaglomerular cells of the kidney in response to stimuli such as decreased renal perfusion or low sodium levels.

As depicted in Figure 1, Aliskiren directly inhibits renin, thereby blocking the entire downstream cascade, leading to reduced levels of angiotensin II and aldosterone. This results in vasodilation and decreased sodium and water retention, ultimately lowering blood pressure.

Quantitative Effects of Aliskiren on PRA and PRC

Clinical studies have consistently demonstrated Aliskiren's dose-dependent effects on both PRA and PRC. The following tables summarize key quantitative data from notable clinical trials.

Aliskiren Monotherapy

| Aliskiren Dose (mg/day) | Change in PRA (%) | Change in PRC (%) | Reference |

|---|---|---|---|

| 150 | -69% | +157% | |

| 300 | -71% | +246% | |

| 600 | -75% | +497% |

Aliskiren in Combination Therapy

| Treatment | Change in PRA (%) | Reference |

|---|---|---|

| Aliskiren (150 mg) + Hydrochlorothiazide (25 mg) | -46.1% to -63.5% | |

| Aliskiren-based therapy (26 weeks) | -63% | |

| Ramipril-based therapy (26 weeks) | +143% |

Experimental Protocols for PRA and PRC Measurement

Accurate measurement of PRA and PRC is crucial for evaluating the pharmacodynamic effects of Aliskiren. The following sections outline the principles and key steps of the most common methodologies.

Measurement of Plasma Renin Activity (PRA)

PRA is an indirect measure of renin's enzymatic activity, determined by the rate of angiotensin I generation from endogenous angiotensinogen.

4.1.1 Principle

Plasma samples are incubated at 37°C to allow renin to act on angiotensinogen, producing angiotensin I. The reaction is then stopped, and the amount of generated angiotensin I is quantified, typically by radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.1.2 Sample Handling

-

Collection: Blood should be collected in a lavender-top (EDTA) tube.

-

Processing: Centrifuge at room temperature and separate the plasma promptly. It is critical to avoid chilling the sample on ice before processing to prevent cryoactivation of prorenin, which can lead to falsely elevated results.

-

Storage: If not assayed immediately, the plasma should be frozen.

4.1.3 Radioimmunoassay (RIA) Protocol Outline

-

Angiotensin I Generation:

-

Plasma aliquots are incubated at 37°C for a defined period (e.g., 90 minutes to 3 hours) to allow for the generation of angiotensin I. A parallel aliquot is kept at 0-4°C to serve as a blank.

-

The incubation is performed at an optimal pH for renin activity (typically around 5.7-6.0).

-

Inhibitors of angiotensin-converting enzyme and angiotensinases (e.g., EDTA, PMSF) are added to prevent the degradation of the newly formed angiotensin I.

-

-

Quantification of Angiotensin I:

-

The generated angiotensin I competes with a known amount of radiolabeled (e.g., ¹²⁵I) angiotensin I for binding to a specific antibody.

-

After incubation, the antibody-bound and free angiotensin I are separated.

-

The radioactivity of the antibody-bound fraction is measured, and the concentration of angiotensin I in the sample is determined by comparing the results to a standard curve.

-

4.1.4 LC-MS/MS Protocol Outline

-

Angiotensin I Generation: This step is similar to the RIA protocol.

-

Sample Preparation: The generated angiotensin I is purified from the plasma matrix, often using solid-phase extraction.

-

Quantification of Angiotensin I: The purified sample is injected into an LC-MS/MS system. The angiotensin I is separated by liquid chromatography and then ionized and fragmented. The specific mass-to-charge ratios of the fragments are used for highly specific and sensitive quantification.

Measurement of Plasma Renin Concentration (PRC)

PRC measures the actual concentration of the renin protein in the plasma, irrespective of its enzymatic activity.

4.2.1 Principle

Direct immunoassays, such as immunoradiometric assays (IRMA) or enzyme-linked immunosorbent assays (ELISA), are used to quantify the renin molecule itself. These assays typically employ a "sandwich" format with two different antibodies that bind to distinct epitopes on the renin molecule.

4.2.2 Immunoradiometric Assay (IRMA) Protocol Outline

-

Sample Incubation: The plasma sample is added to a tube or microplate well coated with a "capture" antibody specific for renin.

-

Binding: During incubation, the renin in the sample binds to the immobilized capture antibody.

-

Addition of Labeled Antibody: A second, "detector" antibody, which is labeled with a radioisotope (e.g., ¹²⁵I), is added. This antibody binds to a different site on the captured renin molecule.

-

Washing: Unbound detector antibody is washed away.

-

Detection: The amount of radioactivity remaining is directly proportional to the concentration of renin in the sample. The PRC is determined by comparison to a standard curve.

Discussion and Conclusion

Aliskiren exhibits a unique and predictable impact on the renin-angiotensin-aldosterone system. It potently and dose-dependently suppresses plasma renin activity, the key indicator of the RAAS's functional status. Simultaneously, it causes a reactive and also dose-dependent increase in plasma renin concentration, a consequence of interrupting the system's negative feedback loop. This dual effect is a hallmark of direct renin inhibition and distinguishes Aliskiren from other RAAS-targeting antihypertensive agents.

The methodologies for measuring PRA and PRC are well-established, with RIA and LC-MS/MS being the gold standards for PRA, and direct immunoassays like IRMA for PRC. Careful sample handling is paramount to ensure the accuracy of these measurements, particularly for PRA, where temperature control is critical to prevent artefactual changes in renin activity.

This guide provides drug development professionals and researchers with a foundational understanding of Aliskiren's pharmacodynamics and the analytical methods used to assess its effects. The provided data and protocols serve as a valuable resource for designing and interpreting studies involving Aliskiren and other direct renin inhibitors.

Methodological & Application

Application Notes and Protocols for Aliskiren Administration in Spontaneously Hypertensive Rat (SHR) Models

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Aliskiren in spontaneously hypertensive rat (SHR) models. The protocols are based on established experimental findings and are intended to ensure reproducible and reliable results in preclinical hypertension studies.

Introduction

Aliskiren is a potent and orally effective direct renin inhibitor, the first in its class, that blocks the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step.[1][2] It prevents the conversion of angiotensinogen to angiotensin I, leading to a reduction in angiotensin II and subsequent downstream effects that contribute to hypertension.[3][2] The spontaneously hypertensive rat (SHR) is a widely used and well-characterized animal model for essential hypertension, making it a suitable model for evaluating the efficacy of antihypertensive drugs like Aliskiren.[4][5] These notes detail the effective dosages, administration routes, and experimental protocols for using Aliskiren in SHR models, along with insights into its mechanism of action.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the administration of Aliskiren to SHR models.

Table 1: Aliskiren Dosage, Administration, and Effects on Blood Pressure in SHR Models

| Dosage | Administration Route | Duration | Blood Pressure Reduction | Reference |

| 10-100 mg/kg/day | Subcutaneous osmotic minipumps | Not specified | Dose-dependent decrease in Blood Pressure (BP) | [6] |

| 30 mg/kg/day | Oral gavage | 4 weeks | Slight, non-significant decrease in Systolic Blood Pressure (SBP) | [4][7] |

| 60 mg/kg/day | Oral gavage | 4 weeks | Significant decrease in SBP | [4][7] |

| 100 mg/kg/day | Subcutaneous osmotic minipump | 1-3 weeks | Equi-effective reduction in Mean Arterial Pressure (MAP) compared to captopril and irbesartan | [5][8] |

| 25 mg/kg/day | Oral gavage | 3 weeks | Effective when loaded onto nanoparticles | [9] |

| 10 mg/kg/day | Oral gavage | 12 weeks | Not specified | [10] |

| 10 mg/kg/day | Subcutaneous osmotic minipumps | 28 days (young rats), 70 days (adult rats) | Fully prevented hypertension development in young rats and normalized BP in adult rats | [11] |

| 30 mg/kg/day | Not specified | 10 weeks | Sustained reduction in MAP | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of Aliskiren to SHR models.

Animal Model

-

Species: Spontaneously Hypertensive Rat (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

-

Age: Typically, studies use rats between 8 to 12 weeks of age.[4][7][9]

-

Housing: Animals should be housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle and have free access to standard laboratory chow and water.[9]

Aliskiren Preparation and Administration

3.2.1. Oral Gavage

-

Preparation: Aliskiren (e.g., provided by Novartis) is typically dissolved in saline (0.9% NaCl) to the desired concentration.[4][7] For nanoparticle-loaded Aliskiren, specific formulation protocols should be followed.[9]

-

Dosage: Dosages can range from 25 mg/kg/day to 60 mg/kg/day.[4][7][9]

-

Administration: Administer the prepared solution once daily via oral gavage using an appropriately sized gavage needle. The volume should be consistent across all animals (e.g., equal volume).[4][7]

3.2.2. Subcutaneous Osmotic Minipumps

-

Preparation: Aliskiren is dissolved in a suitable vehicle (e.g., sterile saline) to achieve the desired daily dose based on the pump's flow rate and the animal's body weight.

-

Dosage: Effective doses range from 10 mg/kg/day to 100 mg/kg/day.[6][5][13]

-

Surgical Implantation:

-

Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane).

-

Shave and disinfect the dorsal thoracic region.

-

Make a small subcutaneous incision and create a pocket using blunt dissection.

-

Insert the primed osmotic minipump into the subcutaneous pocket.

-

Close the incision with sutures or surgical staples.

-

Provide post-operative care, including analgesics, as required.

-

Blood Pressure Measurement

-

Method: Radiotelemetry is the gold standard for continuous and accurate blood pressure monitoring.[6][5] The tail-cuff method can also be used for repeated measurements of systolic blood pressure.[10]

-

Procedure (Radiotelemetry):

-

Surgically implant a telemetry transmitter with the catheter inserted into the abdominal aorta.

-

Allow the animals to recover for at least one week before starting measurements.

-

Record blood pressure and heart rate continuously.

-

-

Procedure (Tail-Cuff):

-

Acclimatize the rats to the restraining device and tail-cuff for several days before the experiment.

-

Warm the rat's tail to detect the pulse.

-

Inflate and deflate the cuff and record the systolic blood pressure.

-

Take multiple readings and average them for each time point.

-

Myocardial Ischemia/Reperfusion Injury Model

-

Procedure:

Signaling Pathways and Mechanism of Action

Aliskiren's primary mechanism of action is the direct inhibition of renin, which in turn blocks the entire Renin-Angiotensin-Aldosterone System (RAAS) cascade.[1][3][2] Additionally, studies in SHR models have revealed its involvement in other protective signaling pathways.

-

Renin-Angiotensin-Aldosterone System (RAAS): By inhibiting renin, Aliskiren prevents the formation of Angiotensin I and subsequently Angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release.[2] This leads to vasodilation and reduced sodium and water retention, thereby lowering blood pressure.

-

PI3K-Akt-eNOS Pathway: Aliskiren has been shown to protect against myocardial ischemia/reperfusion injury by activating the Phosphatidylinositol 3-kinase (PI3K)-Akt-endothelial Nitric Oxide Synthase (eNOS) signaling pathway.[4] This pathway leads to increased production of nitric oxide (NO), a vasodilator with cardioprotective effects.[4]

Visualizations

The following diagrams illustrate the experimental workflow, the RAAS signaling pathway, and a typical study design.

Caption: Experimental workflow for Aliskiren administration in SHR models.

Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Aliskiren.

Caption: Logical relationship of a typical study design for evaluating Aliskiren in SHR.

References

- 1. Aliskiren--mode of action and preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beneficial cardiac effects of the renin inhibitor aliskiren in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aliskiren, a novel, orally effective renin inhibitor, lowers blood pressure in marmosets and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Persistent antihypertensive effect of aliskiren is accompanied by reduced proteinuria and normalization of glomerular area in Ren-2 transgenic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. sysrevpharm.org [sysrevpharm.org]

Application Notes and Protocols for In Vivo Assessment of Aliskiren's Antihypertensive Effects

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for studying the antihypertensive effects of Aliskiren, a direct renin inhibitor.

Introduction

Aliskiren is the first in a class of orally effective, nonpeptide, direct renin inhibitors used for the treatment of hypertension.[1][2][3] It acts by binding to the active site of renin, preventing the conversion of angiotensinogen to angiotensin I, the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3][4] This upstream inhibition of the RAAS cascade leads to reduced levels of angiotensin II, a potent vasoconstrictor, resulting in vasodilation, decreased aldosterone secretion, and a subsequent lowering of blood pressure.[1][3] In vivo studies in various animal models are crucial for elucidating the antihypertensive efficacy and end-organ protective effects of Aliskiren.

Mechanism of Action of Aliskiren

Aliskiren directly inhibits the enzyme renin, which is responsible for converting angiotensinogen into angiotensin I. This action blocks the entire downstream cascade of the Renin-Angiotensin-Aldosterone System (RAAS), leading to a reduction in blood pressure.

References

- 1. mmpc.org [mmpc.org]

- 2. researchgate.net [researchgate.net]

- 3. Video: Long-term Blood Pressure Measurement in Freely Moving Mice Using Telemetry [jove.com]

- 4. Direct Renin Inhibition With Aliskiren Protects Against Myocardial Ischemia/Reperfusion Injury by Activating Nitric Oxide Synthase Signaling in Spontaneously Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

Determining the IC50 Value of Aliskiren: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aliskiren is a potent and selective direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the renin-angiotensin system (RAS).[1][2] By blocking the conversion of angiotensinogen to angiotensin I, Aliskiren effectively reduces the production of downstream effectors, angiotensin II and aldosterone, which are key mediators of vasoconstriction, sodium retention, and blood pressure regulation.[1][2][3][4] The determination of the half-maximal inhibitory concentration (IC50) is a critical step in the preclinical evaluation of renin inhibitors like Aliskiren, providing a quantitative measure of their potency. This document provides detailed application notes and protocols for conducting cell-based assays to determine the IC50 value of Aliskiren.

Mechanism of Action: The Renin-Angiotensin System

Aliskiren exerts its therapeutic effect by directly targeting renin. The renin-angiotensin system is a critical hormonal cascade that regulates blood pressure and fluid balance. When blood pressure drops, the kidneys release renin, which cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention.[2][3] Aliskiren binds to the active site of renin, preventing it from acting on angiotensinogen and thereby suppressing the entire cascade at its origin.[1][2][4]

Caption: Simplified diagram of the Renin-Angiotensin System and the inhibitory action of Aliskiren.

Data Presentation: Aliskiren IC50 Values

The IC50 of Aliskiren can be influenced by the specific assay conditions and the biological system used. Below is a summary of a reported IC50 value. It is important to note that cell-based IC50 data for Aliskiren is not widely published; the following value was determined in a cell-free in vitro assay.

| Compound | Target | Assay Type | IC50 Value (nmol/L) | Reference |

| Aliskiren | Renin | In vitro enzymatic assay | 0.72 | [5] |

Experimental Protocols

This section outlines a detailed protocol for a cell-based assay to determine the IC50 value of Aliskiren. This protocol is based on the principles of measuring the end-product of the renin reaction (angiotensin I or II) in a cellular context, inspired by methodologies used in studies with human podocytes.[1][2]

Experimental Workflow

Caption: General experimental workflow for determining Aliskiren's IC50 in a cell-based assay.

Protocol: Cell-Based Renin Activity Assay for Aliskiren IC50 Determination

1. Materials and Reagents

-

Cell Line: Human conditionally immortalized podocytes are a suitable cell line as they express components of the RAS.[6] Other cell lines known to express renin, such as certain kidney or retinal pigment epithelial cell lines, could also be adapted.[7]

-

Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate growth-permissive factors for the chosen cell line.

-

Aliskiren: Pharmaceutical grade Aliskiren, dissolved in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock solution.

-

Angiotensinogen: Human recombinant angiotensinogen.

-

Assay Buffer: Phosphate-Buffered Saline (PBS) or other suitable buffer.

-

Detection Kit: Angiotensin I or Angiotensin II ELISA kit.

-

96-well cell culture plates: Clear or white-walled plates suitable for cell culture and subsequent ELISA readings.

-

Standard laboratory equipment: Incubator, centrifuge, multichannel pipettes, plate reader.

2. Cell Culture and Seeding

-

Culture the chosen cell line according to standard protocols. For conditionally immortalized human podocytes, culture under permissive conditions (e.g., 33°C with IFN-γ) for proliferation and then switch to non-permissive conditions (e.g., 37°C without IFN-γ) for differentiation.

-

Once cells reach 80-90% confluency, detach them using trypsin-EDTA.

-

Resuspend the cells in fresh culture medium and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well. The optimal seeding density should be determined empirically to ensure a healthy monolayer during the assay.

-

Incubate the plate for 24-48 hours to allow for cell adherence and recovery.

3. Aliskiren Treatment

-

Prepare a series of Aliskiren dilutions in culture medium from the stock solution. A typical 10-point dilution series might range from 1 pM to 10 µM. Also, include a vehicle control (medium with the same concentration of solvent as the highest Aliskiren concentration).

-

Carefully remove the old medium from the 96-well plate.

-

Add 100 µL of the prepared Aliskiren dilutions to the respective wells. Each concentration should be tested in triplicate.

-

Incubate the plate for 1-2 hours to allow for Aliskiren to enter the cells and interact with renin.

4. Renin Reaction

-

Prepare a solution of angiotensinogen in culture medium at a concentration that is at or near the Km for renin (if known for the cellular system) or at a concentration determined by optimization experiments.

-

Add a specific volume of the angiotensinogen solution to each well to initiate the renin-catalyzed reaction.

-

Incubate the plate for a predetermined period (e.g., 1-4 hours) at 37°C. The incubation time should be optimized to ensure measurable product formation in the control wells without substrate depletion.

5. Detection of Renin Activity (Angiotensin Quantification)

-

After incubation, collect the cell culture supernatant from each well. Alternatively, for intracellular angiotensin measurement, lyse the cells using a suitable lysis buffer.

-

Quantify the amount of angiotensin I or angiotensin II in the collected samples using a commercially available ELISA kit, following the manufacturer's instructions.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

6. Data Analysis and IC50 Calculation

-

Subtract the background absorbance (wells with no cells or no angiotensinogen) from all sample readings.

-

Calculate the percentage of renin inhibition for each Aliskiren concentration relative to the vehicle control (0% inhibition) and a positive control for maximal inhibition (if available) or the lowest value in the dilution series (100% inhibition).

-

% Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))

-

-

Plot the percentage of inhibition against the logarithm of the Aliskiren concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

-

The IC50 value is the concentration of Aliskiren that produces 50% inhibition of renin activity.

Conclusion

The provided protocols and application notes offer a comprehensive guide for researchers to determine the IC50 value of Aliskiren in a cell-based assay. By carefully selecting the appropriate cell line, optimizing assay conditions, and accurately quantifying the product of the renin reaction, reliable and reproducible data on the potency of Aliskiren can be obtained. This information is crucial for the continued research and development of direct renin inhibitors and for understanding their mechanism of action in a cellular context.

References

- 1. Aliskiren inhibits intracellular angiotensin II levels without affecting (pro)renin receptor signals in human podocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. The Renin Inhibitor Aliskiren Attenuates High-Glucose Induced Extracellular Matrix Synthesis and Prevents Apoptosis in Cultured Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of the renin expression in the retinal pigment epithelium by systemic stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Combined Use of Aliskiren and Hydrochlorothiazide in Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and methodologies for studying the combination of Aliskiren, a direct renin inhibitor, and hydrochlorothiazide (HCTZ), a thiazide diuretic, in research settings. The synergistic action of these two agents in managing hypertension has been a subject of extensive clinical investigation.

Scientific Background